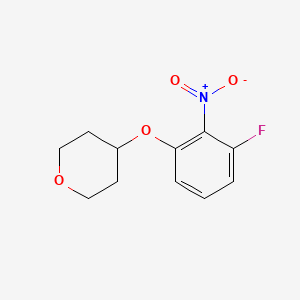
7-Chloroquinolin-5-ol
概要
説明
7-Chloroquinolin-5-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties . The presence of a chlorine atom at the 7th position and a hydroxyl group at the 5th position in the quinoline ring structure gives this compound unique chemical and biological properties.
作用機序
Target of Action
7-Chloroquinolin-5-ol, also known as Chloroquine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malarial parasite, Plasmodium species, by converting toxic heme to non-toxic hemazoin .
Mode of Action
The compound interacts with its target by inhibiting the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin, causing the Plasmodium species to continue accumulating toxic heme, which eventually leads to the death of the parasite .
Biochemical Pathways
The affected pathway is the heme detoxification pathway in the Plasmodium species. The accumulation of toxic heme due to the inhibition of heme polymerase disrupts this pathway, leading to the death of the parasite .
Pharmacokinetics
The pharmacokinetics of Chloroquine, a derivative of this compound, has been extensively studied. It is known to have a large volume of distribution and a terminal elimination half-life of 1 to 2 months . The drug is extensively distributed, with a volume of distribution of 200 to 800 L/kg when calculated from plasma concentrations . Chloroquine is 60% bound to plasma proteins and equally cleared by the kidney and liver . Following administration, chloroquine is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active desethylchloroquine and bisdesethylchloroquine .
Result of Action
The result of the action of this compound is the death of the Plasmodium species, making it an effective antimalarial agent . In addition, some derivatives of this compound have shown moderate antimalarial activity with IC50 < 100 μM, and some have shown high antimalarial activity with IC50 < 50 M . They have also been screened for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of new this compound derivatives has been achieved using ultrasound irradiation . This suggests that physical conditions such as temperature and pressure could potentially affect the compound’s action.
生化学分析
Biochemical Properties
Quinoline derivatives have been reported to exhibit antimicrobial, antimalarial, and anticancer activities . The exact enzymes, proteins, and other biomolecules that 7-Chloroquinolin-5-ol interacts with are yet to be identified.
Cellular Effects
Some quinoline derivatives have shown antitumor activity towards various cancer cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other quinoline derivatives .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinolin-5-ol can be achieved through various methods. One common approach involves the chlorination of quinolin-5-ol using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . Another method includes the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 7-Chloroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-Chloroquinolin-5-ol has a wide range of applications in scientific research:
類似化合物との比較
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substitution patterns.
Quinoline: The parent compound with a wide range of biological activities.
Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group, used for its antimalarial and anti-inflammatory properties.
Uniqueness: 7-Chloroquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a hydroxyl group in the quinoline ring enhances its reactivity and potential for various applications in research and industry .
特性
IUPAC Name |
7-chloroquinolin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSAHYWXWBPGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2O)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856482 | |
| Record name | 7-Chloroquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236162-22-3 | |
| Record name | 7-Chloroquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


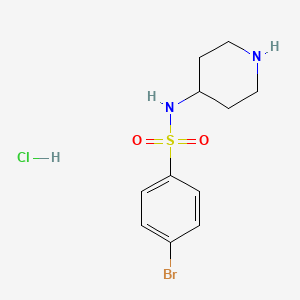

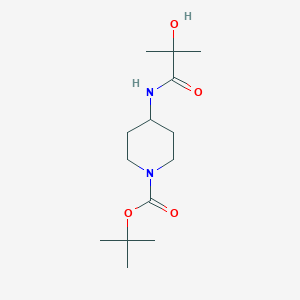
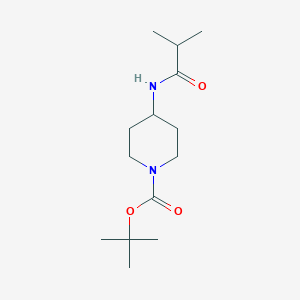
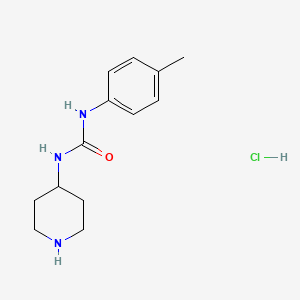

![2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3027109.png)
![tert-Butyl 4-[(pyrrolidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3027112.png)
![tert-Butyl 4-[4-(methoxycarbonyl)benzamido]piperidine-1-carboxylate](/img/structure/B3027113.png)
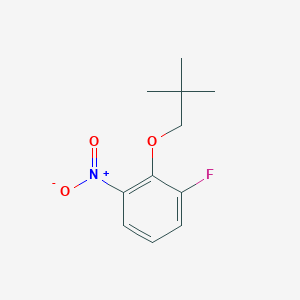

![3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline](/img/structure/B3027117.png)
![4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027118.png)
